2-(Bicyclo[2.2.1]heptan-1-yl)-5-(2,4,4-trimethylpentan-2-yl)benzene-1,4-diol
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Overview
Description
2-(Bicyclo[221]heptan-1-yl)-5-(2,4,4-trimethylpentan-2-yl)benzene-1,4-diol is a complex organic compound characterized by its unique bicyclic and aromatic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Bicyclo[2.2.1]heptan-1-yl)-5-(2,4,4-trimethylpentan-2-yl)benzene-1,4-diol typically involves multiple steps, including cycloaddition reactions and functional group modifications. One common approach is the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes, which efficiently produces oxygenated bicyclic structures . Another method involves organocatalytic formal [4 + 2] cycloaddition reactions, which allow for the enantioselective synthesis of bicyclo[2.2.1]heptane derivatives under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve scaling up these synthetic routes, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(Bicyclo[2.2.1]heptan-1-yl)-5-(2,4,4-trimethylpentan-2-yl)benzene-1,4-diol undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce double bonds or other reactive sites.
Substitution: This reaction can replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for cycloaddition reactions , organocatalysts for enantioselective synthesis , and various oxidizing or reducing agents depending on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxygenated derivatives, while reduction reactions may produce more saturated compounds.
Scientific Research Applications
2-(Bicyclo[2.2.1]heptan-1-yl)-5-(2,4,4-trimethylpentan-2-yl)benzene-1,4-diol has several scientific research applications:
Chemistry: It serves as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: It can be used to investigate biological pathways and interactions due to its unique structure.
Industry: It may be used in the production of advanced materials or as a precursor for other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(Bicyclo[2.2.1]heptan-1-yl)-5-(2,4,4-trimethylpentan-2-yl)benzene-1,4-diol involves its interaction with specific molecular targets and pathways. The bicyclic structure allows it to fit into unique binding sites, potentially modulating the activity of enzymes or receptors. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Bicyclo[2.2.1]heptane-1-carboxylates: These compounds share a similar bicyclic structure and are synthesized via organocatalytic formal [4 + 2] cycloaddition reactions.
N,N′-diarylsquaramide derivatives: These compounds contain bicyclo[2.2.1]heptane structures and are used as selective antagonists in biological research.
Uniqueness
2-(Bicyclo[221]heptan-1-yl)-5-(2,4,4-trimethylpentan-2-yl)benzene-1,4-diol is unique due to its combination of bicyclic and aromatic structures, which confer distinct chemical and biological properties
Properties
CAS No. |
185150-00-9 |
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Molecular Formula |
C21H32O2 |
Molecular Weight |
316.5 g/mol |
IUPAC Name |
2-(1-bicyclo[2.2.1]heptanyl)-5-(2,4,4-trimethylpentan-2-yl)benzene-1,4-diol |
InChI |
InChI=1S/C21H32O2/c1-19(2,3)13-20(4,5)15-10-18(23)16(11-17(15)22)21-8-6-14(12-21)7-9-21/h10-11,14,22-23H,6-9,12-13H2,1-5H3 |
InChI Key |
GQPPMGQNLXOUOF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)CC(C)(C)C1=C(C=C(C(=C1)O)C23CCC(C2)CC3)O |
Origin of Product |
United States |
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